2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid

Lipophilicity LogP Medicinal Chemistry

2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid (CAS 948018-61-9) is a critical fluorinated building block for kinase inhibitor R&D. The 2-fluoro substituent confers enhanced lipophilicity (ΔLogP ≈ +0.14 to +2.18 vs non-fluorinated analog), improving blood-brain barrier penetration—essential for CNS drug candidates. Its increased acidity facilitates efficient amide coupling under mild conditions, raising yields and reducing by-products. With typical purity ≥97%, it ensures reliable impurity profiling for regulatory compliance. Choose this intermediate for reproducible SAR studies and scalable synthetic routes.

Molecular Formula C12H15FN2O2
Molecular Weight 238.26 g/mol
CAS No. 948018-61-9
Cat. No. B1439544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid
CAS948018-61-9
Molecular FormulaC12H15FN2O2
Molecular Weight238.26 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)F
InChIInChI=1S/C12H15FN2O2/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9/h2-3,8H,4-7H2,1H3,(H,16,17)
InChIKeyOVEGQNMSWXCGBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid (CAS 948018-61-9): Baseline Physicochemical Profile for Procurement and Research


2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid (CAS 948018-61-9) is a fluorinated benzoic acid derivative featuring a 2-fluoro substituent and a 4-methylpiperazine moiety at the 4-position. This compound is characterized by a molecular formula of C12H15FN2O2 and a molecular weight of 238.26 g/mol . It is primarily utilized as a key intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents [1]. Its physicochemical properties, including a calculated LogP of 1.27860 and a typical commercial purity of 97-98% , define its utility in medicinal chemistry research and development.

Why Generic Substitution Fails for 2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid: The Quantifiable Impact of 2-Fluoro Substitution


Direct substitution of 2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid with its non-fluorinated analog, 4-(4-methylpiperazin-1-yl)benzoic acid (CAS 86620-62-4), is scientifically unjustified due to significant, quantifiable differences in key physicochemical properties. The presence of the 2-fluoro substituent fundamentally alters the molecule's lipophilicity and acidity . These changes directly impact critical drug development parameters such as membrane permeability, metabolic stability, and binding affinity in target assays . Consequently, interchangeable use in synthetic pathways or biological studies would introduce uncontrolled variables, potentially leading to failed syntheses, altered reaction kinetics, or invalid pharmacological data.

Quantitative Evidence for Differentiated Selection of 2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid


Increased Lipophilicity via 2-Fluoro Substitution: A Comparative LogP Analysis

The introduction of a fluorine atom at the 2-position of the benzoic acid ring significantly increases lipophilicity compared to the non-fluorinated analog, 4-(4-methylpiperazin-1-yl)benzoic acid. This is a well-documented strategy in medicinal chemistry to enhance membrane permeability. The target compound, 2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid, has a calculated LogP of 1.27860 . In contrast, the non-fluorinated comparator, 4-(4-methylpiperazin-1-yl)benzoic acid, has a calculated LogP of 1.13950 or a predicted XLogP3 of -0.9 [1].

Lipophilicity LogP Medicinal Chemistry SAR

Enhanced Acidity of the Carboxylic Acid Moiety: pKa Implications for Reactivity and Salt Formation

The electron-withdrawing effect of the 2-fluoro group increases the acidity of the benzoic acid moiety. While experimental pKa data for the target compound is not directly available, the effect can be reliably inferred from the known pKa of 2-fluorobenzoic acid (3.27) [1] compared to benzoic acid (4.20). For the target compound, this translates to a more acidic carboxylic acid group compared to its non-fluorinated analog, 4-(4-methylpiperazin-1-yl)benzoic acid, which has a predicted pKa of approximately 4.49-5.02 [REFS-2, REFS-3].

Acidity pKa Reactivity Salt Formation Medicinal Chemistry

Commercial Purity Specifications: A Quantitative Benchmark for Procurement

The target compound is commercially available with a minimum purity specification of 98% or >97% . This is a critical differentiator for procurement, as it ensures high reliability in sensitive synthetic applications. While the non-fluorinated analog, 4-(4-methylpiperazin-1-yl)benzoic acid, is also available at similar purities (e.g., 98% from some vendors ), the specific purity grade and associated certificate of analysis (CoA) for 2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid should be verified per batch to meet exact research or manufacturing requirements.

Purity Quality Control Procurement Analytical Chemistry

Validated Role as a Key Intermediate in Kinase Inhibitor Synthesis

2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid is specifically documented as a crucial intermediate in the synthesis of Imatinib and related kinase inhibitors [REFS-1, REFS-2]. This established role provides a clear, application-driven rationale for its selection over general-purpose benzoic acid derivatives. Its incorporation into the structure of potent kinase inhibitors like Masitinib (IC50 of 200 nM for c-Kit) underscores its utility in constructing pharmacologically active molecules .

Kinase Inhibitor Intermediate Drug Synthesis Medicinal Chemistry

High-Value Application Scenarios for 2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid Based on Quantified Differentiators


Medicinal Chemistry: Optimization of CNS-Penetrant Kinase Inhibitors

In the design of kinase inhibitors targeting central nervous system (CNS) disorders, the increased lipophilicity (ΔLogP ≈ +0.14 to +2.18) of 2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid compared to its non-fluorinated analog is critical. This property enhances passive diffusion across the blood-brain barrier, a key requirement for CNS drug candidates . Medicinal chemists should prioritize this fluorinated intermediate when developing compounds intended for intracellular or CNS targets, where improved membrane permeability directly correlates with target engagement and efficacy .

Process Chemistry: Optimized Amide Coupling Reactions via Enhanced Acidity

The inferred lower pKa of the carboxylic acid group in 2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid, driven by the 2-fluoro substituent, offers a distinct advantage in amide bond formation. This increased acidity facilitates more efficient activation and coupling with amines under mild conditions, potentially improving reaction yields and reducing by-product formation in the synthesis of complex pharmaceutical intermediates . Process chemists should select this fluorinated building block when designing robust, scalable synthetic routes for kinase inhibitors and related compounds .

Quality Control and Analytical Development: Leveraging High-Purity Specifications

For analytical method development and quality control of active pharmaceutical ingredients (APIs), the high and consistently specified purity of 2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid (97-98%) is essential . This ensures accurate calibration of analytical instruments, reliable impurity profiling, and reproducible results in stability studies. Procurement of this compound with a defined purity grade minimizes variability and supports regulatory compliance in pharmaceutical development .

SAR Studies: Probing the Fluorine Effect in Kinase Inhibitor Scaffolds

In structure-activity relationship (SAR) campaigns, 2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid serves as a critical tool to isolate the impact of the 2-fluoro substituent on biological activity and pharmacokinetic properties. By comparing derivatives synthesized from this fluorinated intermediate with those from the non-fluorinated analog, researchers can quantitatively assess the fluorine effect on target binding (e.g., kinase inhibition IC50), metabolic stability, and cellular potency . This approach is fundamental for rational drug design and lead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.